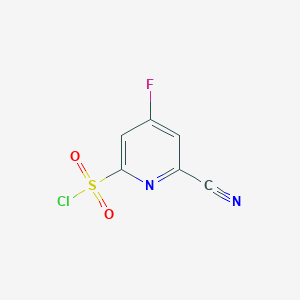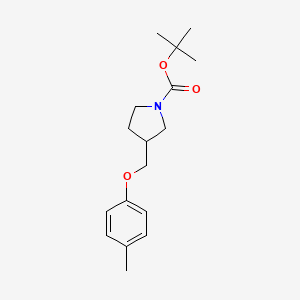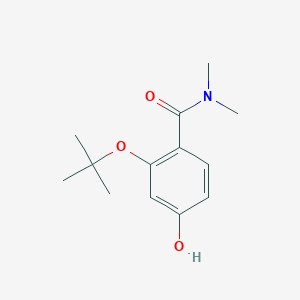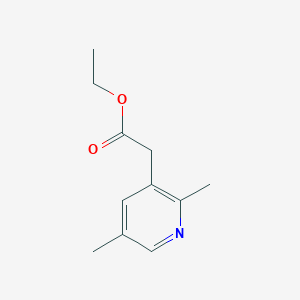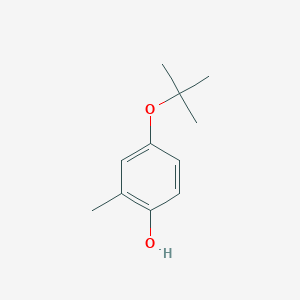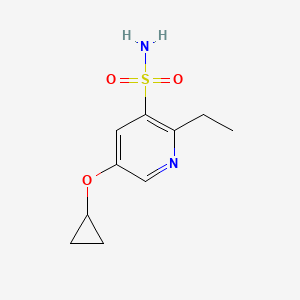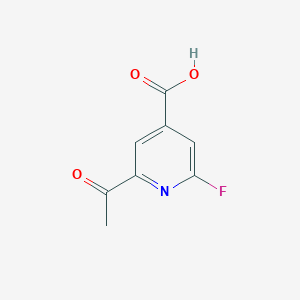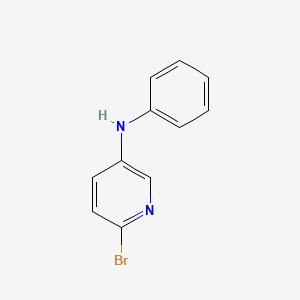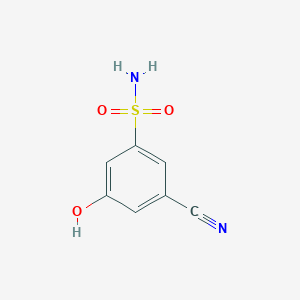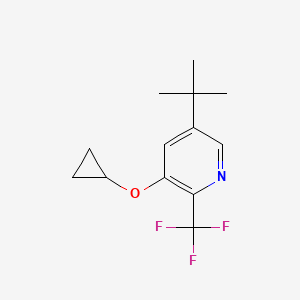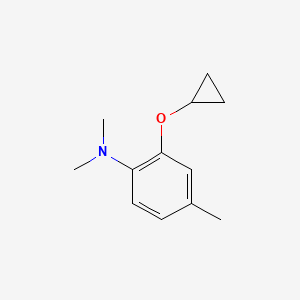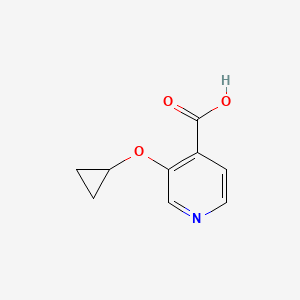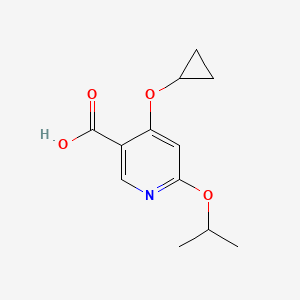
4-Cyclopropoxy-6-isopropoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-isopropoxynicotinic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-6-isopropoxynicotinic acid involves several steps. One common synthetic route includes the reaction of nicotinic acid with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
4-Cyclopropoxy-6-isopropoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-isopropoxynicotinic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
4-Cyclopropoxy-6-isopropoxynicotinic acid can be compared with other similar compounds, such as:
4-Cyclopropoxy-2,6-dimethoxyphenol: This compound also contains a cyclopropoxy group but differs in its phenolic structure.
4-Isopropoxy-6-methoxynicotinic acid: Similar to this compound, but with a methoxy group instead of a cyclopropoxy group.
4-Cyclopropoxy-6-ethoxynicotinic acid: This compound has an ethoxy group in place of the isopropoxy group.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-11-5-10(17-8-3-4-8)9(6-13-11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
DQXXHNNNKOXSQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C(=C1)OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


